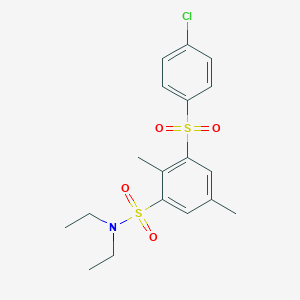
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone, also known as DBM-TSIN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Scientific Research Applications
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several potential applications in scientific research. One such application is in the field of cancer research, where 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is not fully understood, but it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects:
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
Future Directions
There are several future directions for research involving 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone. One potential direction is the development of more efficient synthesis methods that can produce 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone may help overcome some of the current limitations associated with its use in lab experiments.
Synthesis Methods
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with p-toluenesulfonic acid, followed by the addition of dibenzoylmethane and ammonium acetate. The resulting product is then purified through recrystallization to obtain 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in its pure form.
properties
Product Name |
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone |
|---|---|
Molecular Formula |
C32H23NO5S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(NZ)-N-[3-(1,3-dioxo-1,3-diphenylpropan-2-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28- |
InChI Key |
WDBJRCLNRQPSBH-MDVFONAFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)


![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)


![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)


